(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile
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Overview
Description
(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative with significant interest in organic and medicinal chemistry. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with benzyl and phenyl groups, making it a valuable scaffold for various chemical transformations and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric Michael addition followed by cyclization. For instance, starting from a chiral precursor, such as an enantiomerically pure amino acid derivative, the compound can be synthesized through a series of steps including nucleophilic substitution, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and mild reaction conditions to maximize yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and enzyme interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects or providing insights into biological processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with applications in studying enzyme mechanisms and developing pharmaceuticals.
(2S,3R)-3-Hydroxy-4-phenylbutyric acid: Used in the synthesis of bestatin and analogs, highlighting its importance in medicinal chemistry.
Uniqueness
(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile stands out due to its unique azetidine ring structure, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
452096-22-9 |
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Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2S,3R)-1-benzyl-3-phenylazetidine-2-carbonitrile |
InChI |
InChI=1S/C17H16N2/c18-11-17-16(15-9-5-2-6-10-15)13-19(17)12-14-7-3-1-4-8-14/h1-10,16-17H,12-13H2/t16-,17+/m0/s1 |
InChI Key |
FKSNIARYQLBRLW-DLBZAZTESA-N |
Isomeric SMILES |
C1[C@H]([C@H](N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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